![molecular formula C17H20ClNO B1493850 4-(4-Phenoxyphenyl)piperidine hydrochloride CAS No. 182353-83-9](/img/structure/B1493850.png)
4-(4-Phenoxyphenyl)piperidine hydrochloride
Overview
Description
“4-(4-Phenoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 182353-83-9 . It has a molecular weight of 289.8 .
Synthesis Analysis
The synthesis of similar compounds like 4-piperidone hydrochloride involves reactions such as the conjugate reduction of dihydropyridones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can afford the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis
The molecular structure of “4-(4-Phenoxyphenyl)piperidine hydrochloride” consists of a piperidine ring attached to a phenyl group through an oxygen atom . The InChI code for this compound is1S/C17H19NO.ClH/c1-2-4-16 (5-3-1)19-17-8-6-14 (7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H
.
Scientific Research Applications
Pharmacology Application P-glycoprotein Modulation
4-(4-Phenoxyphenyl)piperidine hydrochloride serves as an important intermediate in the pharmaceutical industry for the synthesis of active compounds. It is used as a precursor for the synthesis of P-gp inhibitors, which modulate the activity of P-glycoprotein and can enhance drug absorption .
Chemistry Application Organic Synthesis Building Block
In the field of organic chemistry, 4-(4-Phenoxyphenyl)piperidine hydrochloride is utilized as a building block for constructing bis-bispidine tetraazamacrocycles, which are highly rigid and preorganized structures useful in various chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-piperidino-piperidine have been found to interact with liver carboxylesterase 1 .
Mode of Action
It is likely that it interacts with its target in a manner similar to other piperidine derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target .
properties
IUPAC Name |
4-(4-phenoxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMUKPPNOBNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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